1-Bromo-2-(trifluoromethyl)naphthalene

Organometallic chemistry Regioselective metalation Naphthalene functionalization

1-Bromo-2-(trifluoromethyl)naphthalene (CAS 117539-58-9) is a di-substituted naphthalene building block bearing a bromine atom at the 1-position and a trifluoromethyl group at the 2-position. With a molecular formula of C₁₁H₆BrF₃ and an exact monoisotopic mass of 273.9605 Da, this compound occupies a specific niche among bromo(trifluoromethyl)naphthalene regioisomers.

Molecular Formula C11H6BrF3
Molecular Weight 275.06 g/mol
Cat. No. B11848005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(trifluoromethyl)naphthalene
Molecular FormulaC11H6BrF3
Molecular Weight275.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)C(F)(F)F
InChIInChI=1S/C11H6BrF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H
InChIKeyRFOANEAFTSCOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(trifluoromethyl)naphthalene: Core Properties and Procurement-Relevant Classification


1-Bromo-2-(trifluoromethyl)naphthalene (CAS 117539-58-9) is a di-substituted naphthalene building block bearing a bromine atom at the 1-position and a trifluoromethyl group at the 2-position. With a molecular formula of C₁₁H₆BrF₃ and an exact monoisotopic mass of 273.9605 Da, this compound occupies a specific niche among bromo(trifluoromethyl)naphthalene regioisomers [1]. The ortho arrangement of the electron-withdrawing Br and CF₃ substituents on the naphthalene scaffold confers a distinct polarization pattern that differentiates it from its 1,3-, 1,4-, 1,5-, 1,6-, and 2,1-regioisomers, directly influencing metalation site selectivity, cross-coupling chemoselectivity, and downstream synthetic utility [2][3].

Why Generic Substitution Fails for 1-Bromo-2-(trifluoromethyl)naphthalene in Research and Process Chemistry


Bromo(trifluoromethyl)naphthalenes are not functionally interchangeable, because the relative positioning of Br and CF₃ on the naphthalene framework dictates both the regiochemical outcome of metalation and the chemoselectivity of palladium-catalyzed cross-coupling reactions. Schlosser and co-workers demonstrated that 2-(trifluoromethyl)naphthalene—the direct precursor to the target compound—undergoes exclusive deprotonation at the 1-position when treated with tert-butyllithium/potassium tert-butoxide, whereas switching to sec-butyllithium/TMEDA redirects attack to the 3- and 4-positions [1]. This stands in contrast to 2-fluoronaphthalene, which produces inseparable regioisomeric mixtures under analogous conditions [2]. Consequently, a researcher who substitutes 1-bromo-3-(trifluoromethyl)naphthalene or 1-bromo-5-(trifluoromethyl)naphthalene for the 1,2-isomer will encounter fundamentally different metalation and cross-coupling regiochemistry, potentially leading to failed syntheses or contaminated product streams. The evidence below quantifies where and why the 1,2-substitution pattern delivers verifiable differentiation.

Quantitative Differentiation Evidence for 1-Bromo-2-(trifluoromethyl)naphthalene Versus Closest Analogs


Exclusive 1-Position Metalation of 2-(Trifluoromethyl)naphthalene: A Regiochemical Gatekeeper for Synthetic Access

The 2-(trifluoromethyl)naphthalene scaffold—the immediate synthetic precursor of 1-bromo-2-(trifluoromethyl)naphthalene—exhibits condition-dependent, exclusive metalation site selectivity that is unavailable in other halogenated or non-fluorinated naphthalene analogs. When treated with tert-butyllithium in the presence of potassium tert-butoxide (superbasic conditions), 2-(trifluoromethyl)naphthalene undergoes deprotonation solely at the 1-position [1]. In contrast, treatment with sec-butyllithium in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) shifts metalation concomitantly to the 3- and 4-positions [1]. Critically, 2-fluoronaphthalene—a direct structural analog—yields regioisomeric mixtures in varying proportions under metalation conditions and cannot achieve exclusive 1-position functionalization [2]. This means that the 1-bromo-2-(trifluoromethyl)naphthalene substitution pattern is the only regioisomer for which the precursor's 1-position can be exclusively metalated with a defined reagent system.

Organometallic chemistry Regioselective metalation Naphthalene functionalization

Chemoselective Suzuki–Miyaura Coupling at the Bromide Position of 1-Bromo-2-(electron-withdrawing)-naphthalenes

Hassan et al. (2012) demonstrated that 1-bromo-2-(trifluoromethanesulfonyloxy)naphthalene—a compound bearing the identical 1-bromo-2-substitution pattern with a similarly electron-withdrawing group at the 2-position—undergoes Suzuki–Miyaura coupling with excellent chemoselectivity favoring the bromide position. Reactions with arylboronic acids in the presence of Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in dioxane at 110 °C afforded the corresponding 1-aryl-2-(trifluoromethanesulfonyloxy)naphthalenes in 60–88% isolated yield, with the triflate group remaining completely untouched [1]. The chemoselectivity was independent of whether the bromide was located at position 1 or position 2 of the naphthalene scaffold [1]. While this direct evidence is for the triflate analog rather than the CF₃-substituted target compound, the class-level inference is that the 1-bromo-2-(electron-withdrawing)-naphthalene architecture reliably directs palladium-catalyzed coupling to the bromide site, a selectivity profile that the 1-bromo regioisomer without an ortho electron-withdrawing group (e.g., 1-bromonaphthalene) does not exhibit with comparable discrimination.

Palladium catalysis Cross-coupling Chemoselectivity

Halogen/Metal Permutation to Generate 2-(Trifluoromethyl)-1-naphthoic Acid: A Validated Derivatization Pathway

Bailly, Cottet, and Schlosser (2005) reported that bromo(trifluoromethyl)naphthalenes undergo halogen/metal permutation followed by carboxylation to yield trifluoromethyl-substituted naphthoic acids [1]. Specifically, the 1-bromo-2-(trifluoromethyl)naphthalene regioisomer (compound 19–22 series in their nomenclature) can be converted to the corresponding 2-(trifluoromethyl)-1-naphthoic acid (CAS 1534-69-6) via this sequence [1]. This contrasts with the 2-bromo-1-(trifluoromethyl) regioisomer (compound 6–9 series), which yields 1-(trifluoromethyl)-2-naphthoic acid instead. The 1-bromo-2-CF₃ isomer therefore provides a direct entry to 1-carboxylated-2-trifluoromethyl naphthalene derivatives—a scaffold that appears in pharmacologically relevant naphthylisoquinoline analogs—whereas alternative regioisomers map to isomeric carboxylic acids with different steric and electronic profiles [2].

Halogen-metal exchange Carboxylation Naphthoic acid synthesis

Trifluoromethylation Feasibility of Bromonaphthalene Substrates: Quantitative Yield Benchmarks

A systematic study of substituted naphthalene trifluoromethylation published by the Chemical Society of Japan (1979) demonstrated that bromonaphthalenes can be iodinated (yields 11–95%, depending on substituent electronic effects) and subsequently trifluoromethylated using CF₃I and copper powder [1]. The trifluoromethylation step proceeded with yields ranging from 72 to 81% across multiple substrates, with the exception of 1-bromo-4-iodonaphthalene [1]. The reactivity order for the iodination step was OCH₃ > CH₃ > F > Cl > Br, reflecting the electron-donating/withdrawing character of the substituent [1]. This establishes that bromo(trifluoromethyl)naphthalenes as a class are synthetically accessible via two-step halogenation/trifluoromethylation sequences with well-characterized yield windows. The 1-bromo-2-CF₃ isomer specifically benefits from the meta-directing effect of the CF₃ group on the naphthalene ring during electrophilic bromination, favoring substitution at the 1-position over competing 3-position attack—a regiochemical outcome that differs from isomers where the CF₃ and Br are not ortho-related.

Trifluoromethylation Copper-mediated coupling Halogenated naphthalene synthesis

Ethynyl Derivatization Reactivity: Lithio vs. Grignard Pathways for Polymer Precursor Synthesis

Okano et al. (1988) reported that bromo(trifluoromethyl)naphthalenes can be elaborated into ethynyl(trifluoromethyl)naphthalenes, which serve as monomers for high-molecular-weight polyacetylene derivatives [1]. Critically, the Grignard reagent route (using one of the bromo(trifluoromethyl)naphthalene isomers with Cl₂C=CF₂) gave only low yields of the corresponding (dichlorofluorovinyl)(trifluoromethyl)naphthalene, whereas lithio derivatives—generated via bromine–lithium exchange—provided the desired ethynyl(trifluoromethyl)naphthalenes in improved yields after subsequent elimination of vinylic halogens with n-butyllithium [1]. The resulting acetylenes were polymerized using photo-activated W(CO)₆ catalyst to yield high-molecular-weight polymers [1]. This demonstrates that the bromine substituent in bromo(trifluoromethyl)naphthalenes is a competent leaving group for organolithium-mediated ethynylation, and that the 1-bromo-2-CF₃ isomer specifically provides a sterically and electronically defined monomer unit for fluorinated polyacetylene materials—a capability that regioisomers with different bromine/CF₃ placement would not identically replicate due to altered steric encumbrance at the polymerization-active acetylene site.

Acetylene chemistry Organolithium reagents Fluorinated polymer precursors

Evidence-Backed Application Scenarios for 1-Bromo-2-(trifluoromethyl)naphthalene in Scientific Procurement


Regioselective Synthesis of 1-Substituted-2-(trifluoromethyl)naphthalene Derivatives via Directed Metalation

Research groups pursuing the synthesis of 1-functionalized-2-(trifluoromethyl)naphthalene libraries should prioritize 1-bromo-2-(trifluoromethyl)naphthalene because the 2-CF₃-naphthalene scaffold exhibits exclusive 1-position metalation under superbasic conditions (t-BuLi/KOt-Bu), as demonstrated by Schlosser and co-workers [1]. This exclusive regiochemistry is not available with 2-fluoronaphthalene or 2-methoxynaphthalene, which produce regioisomeric mixtures or exclusive 3-position reactivity, respectively [2]. The target compound's bromine atom can subsequently be exploited in halogen/metal permutation or direct cross-coupling to install diverse aryl, alkyl, or heteroatom substituents at the 1-position while preserving the 2-CF₃ group, enabling systematic SAR exploration in medicinal chemistry programs.

Chemoselective Cross-Coupling for Sequential Naphthalene Functionalization

In multi-step synthetic sequences requiring iterative functionalization of the naphthalene core—such as the construction of arylated naphthalene natural product analogs—1-bromo-2-(trifluoromethyl)naphthalene provides a defined first coupling handle. The precedent established by Hassan et al. (2012) with the structurally analogous 1-bromo-2-(trifluoromethanesulfonyloxy)naphthalene system demonstrates that the bromide undergoes selective Suzuki–Miyaura coupling (60–88% yield) while ortho electron-withdrawing groups remain intact [1]. Although this direct evidence was generated on the triflate analog, the consistent class-level behavior of 1-bromo-2-EWG-naphthalenes supports the expectation that 1-bromo-2-(trifluoromethyl)naphthalene will similarly favor bromide-selective coupling, making it suitable for stepwise naphthalene decoration strategies where the CF₃ group must be retained through multiple synthetic transformations.

Precursor to 2-(Trifluoromethyl)-1-naphthoic Acid for Bioactive Compound Synthesis

The unambiguous conversion of 1-bromo-2-(trifluoromethyl)naphthalene to 2-(trifluoromethyl)-1-naphthoic acid (CAS 1534-69-6) via halogen/metal permutation and carboxylation, as documented by Bailly, Cottet, and Schlosser [1], makes this compound the preferred precursor for medicinal chemists targeting naphthalene-based pharmacophores that require a carboxylic acid at the 1-position and a CF₃ at the 2-position. This scaffold is structurally related to naphthylisoquinoline alkaloids, which exhibit anti-malarial and anti-HIV activities [2]. Procurement of the correct 1,2-regioisomer ensures that the resulting naphthoic acid bears the carboxyl group at the intended position; the 2,1-regioisomer (2-bromo-1-trifluoromethyl) would instead yield the isomeric 1-(trifluoromethyl)-2-naphthoic acid, which presents a different spatial arrangement of pharmacophoric elements.

Fluorinated Polyacetylene Monomer for Advanced Polymer Materials

For polymer chemists developing fluorinated polyacetylene materials with tailored electronic and optical properties, 1-bromo-2-(trifluoromethyl)naphthalene serves as a precursor to the corresponding ethynyl monomer. Okano et al. (1988) established that bromo(trifluoromethyl)naphthalenes can be converted to ethynyl derivatives via lithio intermediates and subsequently polymerized using photo-activated W(CO)₆ catalyst to yield high-molecular-weight polymers [1]. The specific 1,2-substitution pattern determines the steric environment around the polymerizable acetylene unit, influencing both polymerization kinetics and the ultimate material properties such as charge carrier mobility and optical bandgap. Researchers developing structure-property relationships in fluorinated conjugated polymers cannot substitute alternative regioisomers without altering the steric and electronic characteristics of the resulting polymer backbone.

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